molecular formula C17H17BrN2O2 B4156485 1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B4156485
M. Wt: 361.2 g/mol
InChI Key: QBLKHRKRIQPMQQ-UHFFFAOYSA-N
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Description

1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is an organic compound that features a benzimidazole core linked to a bromophenoxyethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol typically involves the following steps:

    Formation of the Bromophenoxyethyl Intermediate: This step involves the reaction of 4-bromophenol with an appropriate ethylating agent, such as ethylene oxide, under basic conditions to form 2-(4-bromophenoxy)ethanol.

    Coupling with Benzimidazole: The intermediate is then reacted with 1H-benzimidazole in the presence of a suitable catalyst, such as a palladium complex, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to form the corresponding phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.

Major Products Formed:

    Oxidation: 1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}acetaldehyde or 1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid.

    Reduction: 1-{1-[2-(4-phenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol.

    Substitution: 1-{1-[2-(4-aminophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol or 1-{1-[2-(4-thiophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol.

Scientific Research Applications

1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe to study biological processes involving benzimidazole derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The bromophenoxyethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
  • 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
  • 1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Comparison: 1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.

Properties

IUPAC Name

1-[1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-12(21)17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLKHRKRIQPMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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